molecular formula C17H19N5OS B2723912 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea CAS No. 1428365-82-5

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea

Cat. No.: B2723912
CAS No.: 1428365-82-5
M. Wt: 341.43
InChI Key: PRFOSBWLDWQKHQ-UHFFFAOYSA-N
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Description

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea is a complex organic compound that features a pyrazole ring, a thiazole ring, and a urea moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Linking the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are linked via an ethyl bridge, which can be achieved through a nucleophilic substitution reaction.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with phenethyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-pyrazol-1-yl)ethyl)-3-phenethylurea: Lacks the thiazole ring.

    1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-methylurea: Has a methyl group instead of a phenethyl group.

    1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenylurea: Has a phenyl group instead of a phenethyl group.

Uniqueness

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea is unique due to the presence of both pyrazole and thiazole rings, which may confer distinct biological activities and chemical properties. The combination of these rings with the urea moiety and the phenethyl group may enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c23-16(18-10-7-14-5-2-1-3-6-14)19-11-8-15-13-24-17(21-15)22-12-4-9-20-22/h1-6,9,12-13H,7-8,10-11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFOSBWLDWQKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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